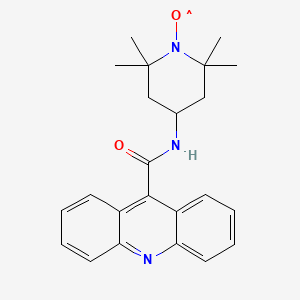![molecular formula C22H16N6OS B15280914 2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15280914.png)
2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is a complex heterocyclic compound that belongs to the class of triazolo-thiadiazoles. These compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research .
Vorbereitungsmethoden
The synthesis of 2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves multiple steps. One common synthetic route includes the reaction of 2-naphthyloxyacetic acid with thiosemicarbazide to form a triazole intermediate. This intermediate is then cyclized with 2-methylimidazo[1,2-a]pyridine under acidic conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves its interaction with various molecular targets. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine include other triazolo-thiadiazoles such as:
- 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives
These compounds share similar pharmacological properties but differ in their specific molecular structures and biological activities. The unique combination of the naphthyloxy and imidazo[1,2-a]pyridine moieties in 2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine contributes to its distinct biological effects .
Eigenschaften
Molekularformel |
C22H16N6OS |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(naphthalen-2-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H16N6OS/c1-14-20(27-11-5-4-8-18(27)23-14)21-24-25-22-28(21)26-19(30-22)13-29-17-10-9-15-6-2-3-7-16(15)12-17/h2-12H,13H2,1H3 |
InChI-Schlüssel |
UFYWUZDITPXPLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)COC5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15280833.png)
![5-(benzyloxy)-2-{[2-(2,4-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-4H-pyran-4-one](/img/structure/B15280841.png)
![Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15280849.png)



![6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280878.png)

![(S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15280893.png)
![6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280897.png)

![5-Methyl-N-(4'-methyl-5-(piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)isoxazole-3-carboxamide](/img/structure/B15280915.png)
![Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]-](/img/structure/B15280921.png)
![6-(2,4-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280928.png)
